

# Anti-Siglec-15 Antibodies: A Comparative Guide to Clinical Trial Results in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a promising novel immune checkpoint target in oncology, particularly for patients who have developed resistance to PD-1/PD-L1 inhibitors. Its expression on tumor cells and tumor-associated macrophages (TAMs) and its role in suppressing T-cell function have made it an attractive candidate for therapeutic intervention. This guide provides a comparative analysis of the clinical trial results for anti-Siglec-15 antibodies, alongside alternative therapies for similar patient populations, supported by available experimental data.

### **Anti-Siglec-15 Antibody Clinical Trial Landscape**

Several anti-Siglec-15 antibodies have entered clinical development, with NC318 (NextCure) and PYX-106 (Pyxis Oncology) being the most prominent. However, the clinical journey for these agents has faced challenges, leading to shifts in development strategies.

### NC318 (NextCure)

NC318 is a humanized IgG1 monoclonal antibody designed to block the immunosuppressive function of Siglec-15. It has been evaluated as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.



Monotherapy (NCT03665285): Initial Phase 1/2 data for NC318 monotherapy in patients with advanced or metastatic solid tumors showed a disease control rate of 37%.[1] However, a subsequent Phase 2 trial showed no responses, leading NextCure to discontinue the development of NC318 as a monotherapy.

Combination Therapy with Pembrolizumab (NCT04699123): In a Phase 2 study for patients with advanced PD-1 axis inhibitor-refractory non-small cell lung cancer (NSCLC), the combination of NC318 and pembrolizumab demonstrated a durable clinical benefit (partial response or stable disease lasting >6 months) in 28% of patients (5 out of 18).[2][3] Notably, all confirmed responses were observed in patients with PD-L1 negative tumors.[2]

### **PYX-106 (Pyxis Oncology)**

PYX-106 is another anti-Siglec-15 antibody that entered a Phase 1 clinical trial (NCT05718557) for patients with advanced solid tumors.[4][5] While the drug was reported to be generally safe and well-tolerated, Pyxis Oncology has since suspended further clinical investment in PYX-106 to focus on other pipeline assets.

## Comparative Efficacy of Anti-Siglec-15 Antibodies and Alternatives

The primary target population for anti-Siglec-15 therapies is patients with advanced solid tumors, particularly NSCLC, who have failed prior PD-1/PD-L1 inhibitor therapy. The following table compares the efficacy of NC318 in combination with pembrolizumab with other emerging therapies in this patient population.



| Therapy                                | Mechanis<br>m of<br>Action                    | Trial                       | Patient<br>Populatio<br>n                    | Objective<br>Respons<br>e Rate<br>(ORR)    | Progressi<br>on-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS) |
|----------------------------------------|-----------------------------------------------|-----------------------------|----------------------------------------------|--------------------------------------------|-------------------------------------------|-----------------------------|
| NC318 +<br>Pembrolizu<br>mab           | Anti-Siglec-<br>15 + Anti-<br>PD-1            | NCT04699<br>123             | PD-1<br>refractory<br>NSCLC                  | 28%<br>(Durable<br>Clinical<br>Benefit)[2] | Not<br>Reported                           | Not<br>Reported             |
| Tiragoluma<br>b +<br>Atezolizum<br>ab  | Anti-TIGIT<br>+ Anti-PD-<br>L1                | CITYSCAP<br>E (Phase<br>2)  | PD-L1+<br>metastatic<br>NSCLC<br>(1st line)  | 37%[6]                                     | 5.6<br>months[6]<br>[7]                   | 23.2<br>months[8]           |
| Cabozantin<br>ib +<br>Atezolizum<br>ab | Multi-<br>kinase<br>inhibitor +<br>Anti-PD-L1 | CONTACT-<br>01 (Phase<br>3) | Metastatic<br>NSCLC<br>post-ICI<br>and chemo | Not<br>Reported                            | 4.6<br>months[9]<br>[10]                  | 10.7<br>months[9]<br>[10]   |
| Lifileucel<br>(TIL<br>Therapy)         | Adoptive<br>Cell<br>Therapy                   | Phase 2                     | Advanced<br>NSCLC<br>resistant to<br>ICI     | 21.4%[11]<br>[12]                          | Not<br>Reported                           | Not<br>Reported             |

# Comparative Safety of Anti-Siglec-15 Antibodies and Alternatives

The safety profile is a critical aspect of any new therapy. The table below summarizes the key treatment-related adverse events (TRAEs) observed in the clinical trials.



| Therapy                     | Trial                | Key Grade 3+ Treatment-<br>Related Adverse Events                                                                                                                                  |
|-----------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NC318 + Pembrolizumab       | NCT04699123          | Transverse myelitis (1 patient), infusion reactions (3 patients), rash (1 patient), pneumonitis (1 patient)[2]                                                                     |
| Tiragolumab + Atezolizumab  | CITYSCAPE (Phase 2)  | Increased lipase (9%),<br>diabetes (3%)[8]                                                                                                                                         |
| Cabozantinib + Atezolizumab | CONTACT-01 (Phase 3) | Diarrhea, fatigue, nausea, decreased appetite, palmarplantar erythrodysesthesia, vomiting (most common any grade TRAEs)[13]. Grade 3/4 TRAEs occurred in 39.5% of patients.[9][14] |
| Lifileucel (TIL Therapy)    | Phase 2              | Hypoxia (54.5%), febrile<br>neutropenia (45.5%),<br>hypophosphatemia (31.8%)<br>[15]                                                                                               |

# Experimental Protocols Siglec-15 Immunohistochemistry (IHC) Assay

A validated IHC assay is crucial for identifying patients who are most likely to respond to anti-Siglec-15 therapy.

Protocol Summary: A rabbit monoclonal antibody (clone 1F7) targeting the intracellular domain of Siglec-15 has been developed and validated for IHC.[16]

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
- Antigen Retrieval: Heat-induced epitope retrieval is performed.



- Primary Antibody Incubation: The tissue sections are incubated with the anti-Siglec-15 antibody (clone 1F7) at an optimized concentration (e.g., 0.1µg/ml).[16]
- Detection: A chromogenic detection system is used to visualize Siglec-15 expression.
- Scoring: A scoring system is applied to assess the level of Siglec-15 expression in both tumor cells and immune cells.

# Visualizations Siglec-15 Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A Safety and Tolerability Study of NC318 in Subjects With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 2. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]
- 3. The Study of NC318 Alone or in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer [clin.larvol.com]
- 4. UCSD Solid Tumor Trial → PYX-106 in Solid Tumors [clinicaltrials.ucsd.edu]
- 5. Study of PYX-106 in Solid Tumors [clin.larvol.com]
- 6. Anti-TIGIT Antibody Tiragolumab plus Atezolizumab in Patients with PD-L1—Selected NSCLC [jhoponline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Addition of Tiragolumab to Atezolizumab in PD-L1—Positive NSCLC The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Atezolizumab/Cabozantinib vs Docetaxel in Previously Treated Metastatic NSCLC The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lifileucel, an Autologous Tumor-Infiltrating Lymphocyte Monotherapy, in Patients with Advanced Non-Small Cell Lung Cancer Resistant to Immune Checkpoint Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Development of an Immunohistochemical Assay for Siglec-15 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anti-Siglec-15 Antibodies: A Comparative Guide to Clinical Trial Results in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366487#clinical-trial-results-for-anti-siglec-15-antibodies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com